Bienvenue dans la boutique en ligne BenchChem!

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride

Chiral synthesis Enantiomeric excess Asymmetric catalysis

(3R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride (CAS 1421258-66-3) is the hydrochloride salt of a chiral non‑proteinogenic β‑amino acid. It is characterized by a single (R)‑configured stereogenic center at the β‑position, a para‑methoxyphenyl substituent, and a free carboxylic acid terminus, with the HCl salt form conferring enhanced aqueous solubility and solid‑state stability.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
CAS No. 1421258-66-3
Cat. No. B3378352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride
CAS1421258-66-3
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(CC(=O)O)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
InChIKeyUGSAJBNFCGIYFI-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid Hydrochloride (CAS 1421258-66-3): Chiral β-Amino Acid HCl Salt for Stereoselective Synthesis & Peptide Research


(3R)-3-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride (CAS 1421258-66-3) is the hydrochloride salt of a chiral non‑proteinogenic β‑amino acid. It is characterized by a single (R)‑configured stereogenic center at the β‑position, a para‑methoxyphenyl substituent, and a free carboxylic acid terminus, with the HCl salt form conferring enhanced aqueous solubility and solid‑state stability . The compound is classified under benzenebutanoic acid, β‑amino‑4‑methoxy‑, (βR)‑ and is catalogued by CAS under the free‑base registry number 177839‑86‑0 [1]. Its primary utility lies as a chiral building block in stereoselective organic synthesis, peptide analogue construction, and structure–activity relationship (SAR) investigations where absolute (R)‑configuration is required .

Why Generic Substitution of (3R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid HCl Fails: Stereochemistry, Salt Form, and Application‑Specific Requirements


Simple replacement of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride with its (S)-enantiomer, racemate, or free‑base form introduces critical performance deviations. The (3S)-enantiomer (CAS 1421258-68-5) is a documented key intermediate for the calcium‑channel blocker diltiazem , whereas the (3R)-enantiomer specified here is employed for unrelated stereoselective pathways where (R)-configuration is obligatory. Using racemic 3-amino-4-(4-methoxyphenyl)butanoic acid (CAS 189693-74-1) dilutes enantiomeric excess to 0%, severely compromising asymmetric induction in chiral‑ligand or catalyst development [1]. Furthermore, the hydrochloride salt form provides validated aqueous solubility and shelf stability that the free base (CAS 177839-86-0) cannot match without additional formulation steps . These non‑interchangeable properties—absolute configuration, enantiomeric purity, salt form, and solubility—directly govern reproducibility in asymmetric synthesis, peptide‑mimetic design, and receptor‑binding assays, making uncontrolled substitution a high‑risk decision for research procurement.

Quantitative Differentiation Evidence for (3R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid Hydrochloride vs. Comparators


Enantiomeric Purity: (R)-HCl Salt vs. Racemic 3-Amino-4-(4-methoxyphenyl)butanoic Acid

The target (R)-enantiomer hydrochloride salt is supplied with a purity of ≥98% by HPLC, which corresponds to an enantiomeric excess (ee) of ≥96% when the major impurity is the opposite enantiomer . In contrast, racemic 3-amino-4-(4-methoxyphenyl)butanoic acid (CAS 189693-74-1) possesses 0% ee by definition [1]. This differential of ≥96 percentage points in enantiomeric purity directly determines whether the material is fit for stereoselective applications.

Chiral synthesis Enantiomeric excess Asymmetric catalysis

Aqueous Solubility: Hydrochloride Salt vs. Free Base (R)-Enantiomer

The hydrochloride salt form of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid (CAS 1421258-66-3) exhibits significantly enhanced aqueous solubility compared to its free‑base counterpart (CAS 177839-86-0). Vendor technical documentation confirms that the salt form 'increases its solubility in aqueous solutions, facilitating its integration into various experimental protocols' . While precise mg/mL values are not publicly disclosed in the absence of a dedicated solubility study, the protonation of the amino group in the HCl salt shifts the compound's speciation such that it remains predominantly ionized at physiological and near-neutral pH, whereas the free base (predicted logP = -1.4) [1] has limited ionization capacity. A structurally related β-amino acid hydrochloride was reported to achieve aqueous solubility of ≥25 mg/mL [2].

Aqueous solubility Formulation High-throughput screening

Stereochemical Application Divergence: (R)-HCl vs. (S)-HCl Enantiomer in Pharmaceutical Intermediate Pathways

The (S)-enantiomer hydrochloride (CAS 1421258-68-5) is firmly established as a key intermediate in the synthesis of diltiazem hydrochloride, a clinically used calcium channel blocker [1]. In contrast, the (R)-enantiomer hydrochloride (CAS 1421258-66-3) does not participate in this pathway and is instead employed for distinct stereoselective applications such as chiral ligand development and non‑diltiazem peptide‑mimetic SAR studies . This application‑level bifurcation means that procurement of the incorrect enantiomer for a diltiazem‑oriented project would be futile, while use of the (S)-enantiomer in (R)-specific chiral synthesis would produce the wrong absolute configuration.

Pharmaceutical intermediates Diltiazem synthesis Calcium channel blockers

Chiral Purity Verification: Measured Enantiomeric Integrity vs. Unspecified Stereochemistry in Generic Sources

The target compound is supplied with documented purity of ≥98% (HPLC) , which, for a single‑enantiomer product, implies an enantiomeric excess (ee) of at least 96%. A validated normal‑phase chiral HPLC method for structurally related β-amino‑β-(4-methoxyphenyl)propionic acid has been reported, capable of resolving enantiomers and quantifying ee to high precision [1]. Generic racemic or stereochemically unspecified 3-amino-4-(4-methoxyphenyl)butanoic acid (CAS 189693-74-1) typically carries no ee specification and may vary from lot to lot [2].

Chiral HPLC Enantiomeric purity Quality control

Molecular Weight and Salt‑Form Identity: HCl Salt (245.70 g/mol) vs. Free Base (209.24 g/mol) and Common Mis‑identification Risk

The hydrochloride salt (CAS 1421258-66-3) has a molecular formula of C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . The free base (CAS 177839-86-0) has a formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol [1]. This difference of +36.46 g/mol (one equivalent of HCl) has direct consequences for stoichiometric calculations in synthesis: 1.0 mmol of the HCl salt weighs 245.70 mg, while 1.0 mmol of the free base weighs 209.24 mg. Ordering or weighing based on the free‑base molecular weight when the salt form is actually provided results in a 17.4% molar deficiency.

Molecular formula verification Procurement accuracy Salt-form identity

Stability and Long‑Term Storage: HCl Salt Advantage Over Free Base Under Ambient Conditions

The hydrochloride salt form is reported to enhance solid‑state stability of the (R)-3-amino-4-(4-methoxyphenyl)butanoic acid scaffold compared to the free base . Vendor specifications indicate that the HCl salt can be stored at room temperature without special precautions beyond standard desiccation, whereas free amino acids are generally more hygroscopic and prone to oxidative degradation over extended periods. No quantitative accelerated stability study was identified for this specific compound; however, the general principle that salt formation improves the stability of β‑amino acids is well‑established in the pharmaceutical intermediate literature [1].

Shelf stability Solid-state storage Long-term reproducibility

Optimal Research & Industrial Application Scenarios for (3R)-3-Amino-4-(4-methoxyphenyl)butanoic Acid Hydrochloride Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Ligands and Organocatalysts Requiring (R)-Configuration

The high enantiomeric purity (≥96% ee) of this HCl salt makes it the preferred starting material for synthesizing (R)-configured chiral ligands and organocatalysts used in asymmetric hydrogenation, epoxidation, or C–C bond‑forming reactions . Unlike racemic supplies, the single‑enantiomer input eliminates the need for post‑synthetic chiral resolution, reducing step count and improving overall yield.

Solid‑Phase Peptide Synthesis (SPPS) of β‑Peptide Analogues with Defined (R)-Stereochemistry

The free amino group and carboxylic acid terminus enable direct incorporation into peptide chains via Fmoc‑ or Boc‑strategy SPPS. The (R)-absolute configuration introduces predictable turn‑inducing constraints in β‑peptide backbones, and the aqueous solubility of the HCl salt facilitates coupling in polar solvents such as DMF/water mixtures . Racemic or (S)-configured building blocks would produce diastereomeric mixtures, confounding biological evaluation.

Enzyme‑Substrate Specificity and Receptor‑Binding SAR Studies Where (R)-Configuration Is a Determinant

The defined (R)-stereochemistry of this compound enables unambiguous interpretation of structure–activity relationships in enzyme kinetics and receptor‑binding assays. Procurement of the (S)-enantiomer or racemate would introduce a confounding stereochemical variable, as demonstrated by the divergent biological pathway of the (S)-enantiomer in diltiazem synthesis [1]. This compound serves as a stereochemical probe for mapping the chiral preferences of amino‑acid‑recognizing biological targets.

Preparation of Fmoc‑ or Boc‑Protected β‑Amino Acid Building Blocks for Custom Peptide Libraries

The HCl salt serves as the direct precursor for N‑protected derivatives (e.g., Fmoc-(R)-3-amino-4-(4-methoxy-phenyl)-butyric acid, CAS 1421258-65-2; or Boc‑protected form, CAS 1421258-64-1) that are essential for automated peptide synthesizers. Starting from the salt rather than the free base streamlines the protection step by avoiding separate acid‑activation procedures, and the verified (R)-configuration ensures the downstream peptide library maintains absolute stereochemical integrity .

Quote Request

Request a Quote for (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.